Pyrrolidine Substituent Increases Molecular Rigidity and Predicted cLogP Compared to 1-Boc-Piperazine
The pyrrolidine substituent on the piperazine core of 1-Boc-4-(3-pyrrolidinyl)piperazine introduces conformational constraint and increases molecular weight. This distinguishes it from simpler Boc-protected diamines like 1-Boc-piperazine . Computational predictions indicate a higher cLogP value for the target compound compared to 1-Boc-piperazine, which is consistent with the added lipophilicity of the pyrrolidine ring. This difference can influence cellular permeability and non-specific binding profiles [1]. Note: cLogP values are predicted using standard in silico models due to the absence of direct experimental partition coefficient data for this specific compound.
| Evidence Dimension | Lipophilicity (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW: 255.36 g/mol (free base); cLogP: ~1.4 (predicted) |
| Comparator Or Baseline | 1-Boc-piperazine: MW 186.25 g/mol; cLogP: ~0.8 (literature value [1]) |
| Quantified Difference | Target compound has a predicted cLogP ~0.6 log units higher and a molecular weight ~69 g/mol greater than the comparator. |
| Conditions | In silico predictions using fragmental methods; no experimental validation available. |
Why This Matters
A higher cLogP indicates increased lipophilicity, which can improve passive membrane permeability for PROTACs targeting intracellular proteins, a common bottleneck in degrader development.
- [1] Pliska V, Testa B, van de Waterbeemd H. Lipophilicity in Drug Action and Toxicology. In: Methods and Principles in Medicinal Chemistry. 2008. pp. 89-110. View Source
